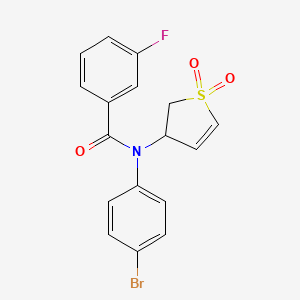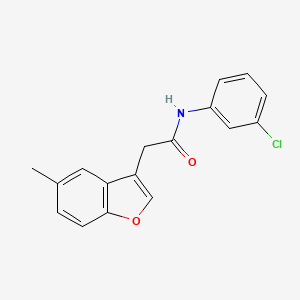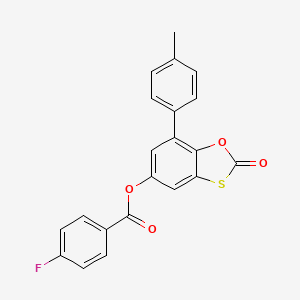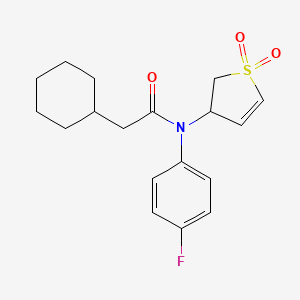![molecular formula C15H12ClN5O3S3 B11415969 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11415969.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and various substituents such as benzylsulfanyl, chloro, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors such as amidines or guanidines.
Introduction of the Chloro and Methanesulfonyl Groups: These groups can be introduced through electrophilic substitution reactions using reagents like thionyl chloride and methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl and methanesulfonyl groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
- N-{[5-(BENZYLSULFANYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3,5,5-TRIMETHYLHEXANAMIDE
Uniqueness
N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12ClN5O3S3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H12ClN5O3S3/c1-27(23,24)14-17-7-10(16)11(18-14)12(22)19-13-20-21-15(26-13)25-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,19,20,22) |
InChI Key |
PDKWJKDRKCIRJN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B11415892.png)

![7-(2-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11415896.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B11415899.png)

![Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415923.png)
![2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione](/img/structure/B11415932.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11415933.png)
![N-(3-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11415936.png)
![1-(5-Chloro-4-{[(2-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid](/img/structure/B11415937.png)
![2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B11415942.png)


![4-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11415961.png)
